molecular formula C27H29N5O2 B2568839 5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-06-3

5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2568839
CAS No.: 1040650-06-3
M. Wt: 455.562
InChI Key: MVZSRVJPQDWRJG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine class, characterized by a fused pyrazole and pyridine ring system. Key structural features include:

  • A 5-ethyl group at the pyridine ring.
  • A 2-phenyl substituent on the pyrazole moiety.

Properties

IUPAC Name

5-ethyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-2-29-19-23(25-24(20-29)27(34)32(28-25)22-11-7-4-8-12-22)26(33)31-17-15-30(16-18-31)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZSRVJPQDWRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
CAS Number 1040648-78-9

The compound features a pyrazolo[4,3-c]pyridine core with an ethyl group and a piperazine moiety, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Some pyrazolo derivatives have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cell proliferation.
  • Neuropharmacological Effects : Compounds containing piperazine rings are frequently studied for their potential as antipsychotics and anxiolytics.
  • Antimicrobial Properties : Certain derivatives have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, compounds structurally related to this pyrazolo derivative exhibited significant DHFR inhibition, leading to increased apoptosis in cancer cell lines like MCF-7 .
  • Receptor Interaction : The piperazine moiety may facilitate binding to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior. This is supported by the activity of antipsychotic drugs that share structural similarities.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial aspect of its potential antitumor activity. By promoting pro-apoptotic proteins and inhibiting anti-apoptotic factors, this compound could effectively reduce tumor viability .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Evaluation : A study focused on pyrazolo derivatives demonstrated that specific modifications could enhance DHFR inhibition, resulting in lower IC50 values compared to standard treatments like methotrexate. For example, one derivative exhibited an IC50 value of 1.83 µM against DHFR, indicating potent activity .
  • Neuropharmacological Studies : Research on similar piperazine-containing compounds revealed their efficacy in reducing anxiety-like behaviors in animal models. This suggests that the incorporation of the piperazine moiety into the structure may enhance neuroactive properties.
  • Antimicrobial Testing : Investigations into the antimicrobial properties of related pyrazolo compounds indicated significant inhibitory effects against various bacterial strains, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazolo-Pyridine Derivatives

Compound Name Substituents at Position 7 Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-Phenethylpiperazine-1-carbonyl Not explicitly provided ~450 (estimated) Phenethylpiperazine group
5-Ethyl-7-{[4-(2-Fluorophenyl)-1-Piperazinyl]Carbonyl}-2-Phenyl-2H-Pyrazolo[4,3-c]Pyridin-3(5H)-One 4-(2-Fluorophenyl)piperazine-1-carbonyl C25H24FN5O2 445.498 Fluorophenyl vs. phenethylpiperazine
5-Ethyl-7-(3-Methylpiperidine-1-Carbonyl)-2-Phenyl-2H-Pyrazolo[4,3-c]Pyridin-3(5H)-One 3-Methylpiperidine-1-carbonyl Not provided ~435 (estimated) Piperidine vs. piperazine scaffold
9-Aryl-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines Nitrophenyl-triazolopyrimidine hybrid Varies ~400–450 Additional triazole ring fusion

Key Observations :

  • The piperazine/piperidine substituent at position 7 is a critical modulator of receptor affinity.
  • Ring fusion patterns (e.g., triazolo-pyrimidine in ) alter planarity and binding to enzymes like phosphodiesterases (PDEs) or kinases .

Table 2: Reported Bioactivities of Related Compounds

Compound Class/Name Biological Activity Mechanism/Receptor Target Efficacy (Compared to Reference)
Thiazole-Pyrazolo-Pyridine Hybrid () Antineoplastic DNA cross-linking (similar to cisplatin) Superior to cisplatin in vitro
Pyrazolo[4,3-d]Pyrimidinones () PDE5 Inhibition (e.g., sildenafil analogs) PDE5 enzyme IC50 values in nanomolar range
5-(4-Methoxyphenyl)-2-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One () Kinase inhibition CDK2/Cyclin E Moderate activity (IC50 ~10 μM)

Key Insights :

  • The target compound’s piperazine-carbonyl group may confer PDE or kinase inhibitory activity, as seen in structurally related pyrazolo-pyrimidinones ().
  • Substituent effects : Fluorine or methoxy groups (e.g., ) improve metabolic stability, while phenethyl groups may enhance CNS targeting .

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